2-Methyl Hippuric Acid-d2

Description

Molecular Formula and Isotopic Composition

This compound has a molecular formula of C₁₀H₉D₂NO₃ , with a molecular weight of 195.21 g/mol . The isotopic composition involves two deuterium atoms replacing hydrogens at the methylene group of the glycine residue (Table 1). In contrast, the non-deuterated analog, 2-Methyl Hippuric Acid (CAS 42013-20-7), has a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .

Table 1: Molecular and Isotopic Comparison

| Property | This compound | 2-Methyl Hippuric Acid |

|---|---|---|

| Molecular Formula | C₁₀H₉D₂NO₃ | C₁₀H₁₁NO₃ |

| Molecular Weight (g/mol) | 195.21 | 193.20 |

| Deuterium Positions | Glycine methylene group (-CH₂-) | N/A |

The deuterium labeling does not alter the core benzoyl or methylbenzoyl functional groups, preserving the compound’s chemical reactivity while introducing isotopic differentiation.

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is 2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid . Its systematic classification aligns with:

- Parent structure : Hippuric acid (N-benzoylglycine)

- Substituents : A methyl group at the ortho position of the benzoyl ring and deuterium at the glycine methylene group.

The compound belongs to the class of acyl glycines , specifically categorized as a deuterated aromatic amide . Its non-deuterated counterpart is classified under the same hierarchy but lacks isotopic substitution.

Deuterium Labeling Patterns and Positional Specificity

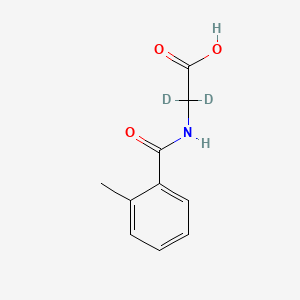

The deuterium atoms in this compound are exclusively located at the α-carbon of the glycine moiety , as confirmed by its synonyms, including 2-(2-Methylbenzamido)acetic acid-d2 and N-(2-Methylbenzoyl)glycine-2,2-d2. This positional specificity ensures minimal perturbation to the molecule’s electronic structure while enabling distinct isotopic signatures for analytical detection (Figure 1).

Figure 1: Deuterium Labeling in this compound

Chemical Structure:

O

||

C₆H₃(CH₃)-C-N-CH₂(COOD)

Deuterium (D) replaces hydrogens at the glycine methylene group (-CH₂- → -CD₂-).

The labeling pattern is critical for its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where co-elution with the non-deuterated analyte ensures matched retention times and ionization efficiencies.

Comparative Analysis with Non-Deuterated Analog (2-Methyl Hippuric Acid)

Structurally, this compound and its non-deuterated analog differ only in isotopic composition. However, this difference confers distinct advantages in analytical applications:

Mass Spectrometric Differentiation :

Physicochemical Properties :

Synthetic Pathways :

Table 2: Functional Comparison in Analytical Applications

| Application | This compound | 2-Methyl Hippuric Acid |

|---|---|---|

| Internal Standard Use | Yes (due to isotopic distinction) | No |

| Metabolic Tracing | Enables tracking via deuterium labels | Limited to non-isotopic methods |

| Quantification Accuracy | High (reduces matrix effects) | Moderate (requires external calibration) |

Propriétés

IUPAC Name |

2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene. It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances.

Mode of Action

The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions.

Biochemical Pathways

The production of this compound involves the gut bacterial metabolism of phenylalanine. This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid. The presence of this compound in the body can indicate the activity of these metabolic pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples. This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body.

Result of Action

The presence of this compound in the body serves as a biomarker for exposure to certain substances, such as o-xylene. Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound. Additionally, exposure to substances like o-xylene can increase the levels of this compound in the body.

Analyse Biochimique

Biochemical Properties

2-Methyl Hippuric Acid-d2 shares similar chemical properties with 2-Methyl Hippuric Acid. It is involved in the metabolism of o-xylene, a compound widely used in the chemical industry. The presence of this compound can be used as a biomarker to determine exposure to o-xylene.

Cellular Effects

It is known that its parent compound, 2-Methyl Hippuric Acid, is a metabolite of xylene, which can have various effects on cellular processes.

Molecular Mechanism

As a labeled metabolite of o-xylene, it may share similar mechanisms of action with its parent compound.

Temporal Effects in Laboratory Settings

It is known that at high concentrations, hippuric acid may exert toxic effects on renal tubular cells by disrupting the redox balance.

Activité Biologique

2-Methyl Hippuric Acid-d2 is a deuterated derivative of 2-methyl hippuric acid, primarily recognized as a metabolite of xylene, a common environmental contaminant. This compound is significant in biological and clinical research due to its role as a biomarker for exposure to xylene and its involvement in various metabolic pathways. Understanding the biological activity of this compound is crucial for assessing its implications in human health, particularly in toxicology and metabolic disorders.

- Chemical Formula: C10H11NO3

- Molecular Weight: 195.20 g/mol

- CAS Number: 1185100-98-4

Metabolism and Excretion

This compound is synthesized in the body through the conjugation of glycine with methylated aromatic compounds, particularly xylene. The enzymatic reaction is catalyzed by glycine N-acyltransferase, which facilitates the conversion of acyl-CoA and glycine into N-acylglycine and CoA. This pathway highlights its role as a metabolic byproduct, especially under conditions of xylene exposure.

Role as a Biomarker

This compound serves as an important biomarker for xylene exposure. Elevated levels of this compound in urine are indicative of increased contact with xylene, which can occur in occupational settings or through environmental exposure. Testing for this metabolite can aid in diagnosing conditions related to toxic exposure and assessing metabolic function.

Clinical Implications

Research indicates that high urinary concentrations of 2-methyl hippuric acid correlate with adverse clinical outcomes following xylene ingestion. A study involving patients with acute pesticide poisoning revealed that urine MHA levels peaked several hours post-ingestion, suggesting its utility in monitoring acute toxicological events . The relationship between MHA levels and clinical parameters underscores its potential as a prognostic marker.

Case Study 1: Xylene Exposure

A study examined the urinary excretion of 2-methyl hippuric acid among workers exposed to xylene. Results indicated that those with higher exposure levels had significantly elevated MHA concentrations, supporting its role as a reliable biomarker for assessing occupational exposure to solvents .

Case Study 2: Metabolic Disorders

In patients with metabolic disorders related to mitochondrial fatty acid beta-oxidation, increased excretion of acyl glycines, including 2-methyl hippuric acid, was observed. This finding suggests that measuring MHA can provide insights into metabolic dysfunctions and guide personalized treatment strategies .

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and excretion following exposure to xylene. The compound is primarily eliminated via urine, where it can be quantitatively assessed using high-performance liquid chromatography (HPLC) methods.

Applications De Recherche Scientifique

Toxicological Assessments

Exposure Monitoring:

2-Methyl Hippuric Acid-d2 is utilized as a biomarker for assessing exposure to xylene, an aromatic hydrocarbon commonly found in industrial settings. Elevated levels of this compound in urine indicate increased xylene exposure, which can lead to neurotoxic effects and respiratory issues. This application is crucial for occupational health surveillance, enabling the identification of workers at risk due to prolonged exposure to volatile organic compounds (VOCs) .

Clinical Toxicology:

Research has shown that urine levels of 2-methylhippuric acid can correlate with clinical outcomes in cases of pesticide poisoning. High concentrations of this metabolite may signal severe toxic symptoms and poor prognosis in patients exposed to organophosphate and pyrethroid pesticides . Such findings underscore the importance of monitoring this compound in clinical toxicology settings.

Metabolic Function Evaluation

Metabolic Disorders:

this compound plays a role in evaluating metabolic disorders related to mitochondrial fatty acid beta-oxidation. Its excretion levels can increase in specific metabolic conditions, making it a useful marker for diagnosing disorders linked to mitochondrial dysfunction . The measurement of this compound through organic acid testing provides insights into a patient's metabolic health and potential imbalances.

Research Applications

Analytical Chemistry:

The use of this compound in analytical chemistry includes its application as a reference standard for developing sensitive detection methods for hippuric acid and its derivatives. For instance, researchers have developed molecularly imprinted polymers (MIPs) that selectively detect hippuric acid in biological samples, demonstrating the compound's utility in enhancing analytical techniques .

Fluorescent Sensing:

Recent advancements have led to the creation of fluorescent MIP microparticles capable of detecting hippuric acid directly in undiluted human urine samples. These sensors exhibit high selectivity and sensitivity, making them promising tools for clinical diagnostics . The incorporation of this compound into these systems enhances their effectiveness in real-time monitoring applications.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural Differences

- 2-Methyl Hippuric Acid-d2 : Features a 2-methylbenzoyl group attached to deuterated glycine (2,2-d2-glycine) .

- Hippuric Acid (HA) : Lacks the methyl group on the benzene ring (benzoyl-glycine structure; CAS 495-69-2) .

- 3-Methyl Hippuric Acid (3MHA) and 4-Methyl Hippuric Acid (4MHA) : Methyl groups at the 3- and 4-positions of the benzene ring, respectively (CAS 27115-49-7 and 27115-50-0) .

- 2-Hydroxyhippuric Acid : Contains a hydroxyl group at the 2-position instead of a methyl group (CAS 487-54-7) .

Physicochemical Properties

The methyl and hydroxyl substitutions influence solubility, polarity, and chromatographic retention times. For instance, 2MHA-d2 elutes earlier than non-deuterated analogs in reverse-phase LC due to isotopic effects .

Analytical Performance and Detection

Sensitivity and Quantification

2MHA exhibits lower limits of quantification (LOQ = 2 μg/L) compared to HA (LOQ = 3000 μg/L), reflecting its lower endogenous levels in biological samples .

Method Validation

NIOSH Method 8301 validates HPLC-UV detection for hippuric acids, reporting LODs of 4–6 µg/mL for HA and methylated variants in synthetic urine. Precision and accuracy exceed 93% for spiked samples .

Stability and Handling

2MHA-d2 requires storage at -20°C to maintain stability, whereas non-deuterated hippuric acids are stable at 4°C for 30 days . Deuterated compounds are more sensitive to isotopic exchange under extreme conditions.

Q & A

Q. What are the recommended analytical methods for quantifying 2-Methyl Hippuric Acid-d2 in urine, and how do they address matrix interference?

Answer: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the gold standard for quantifying this compound. The method involves acidifying urine samples to pH 2–3, followed by liquid-liquid extraction with ethyl acetate to isolate the analyte . To mitigate matrix interference from endogenous hippuric acids, deuterated analogs (e.g., 2-Methyl Hippuric Acid-d7) are used as internal standards, correcting for variability in recovery rates (93–96%) and background noise in pooled urine . Advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) improve specificity and sensitivity, particularly for isomer separation (e.g., distinguishing 2-, 3-, and 4-methyl isomers) .

Q. How should researchers prepare and store urine samples to ensure analyte stability for this compound studies?

Answer: Urine samples should be acidified with hydrochloric acid (6N) immediately after collection to stabilize the compound. Stability studies indicate that this compound remains intact for 7 days at 22°C and up to 30 days at 4°C. Freezing at -20°C is recommended for long-term storage, though repeated freeze-thaw cycles should be avoided to prevent degradation . Sonication and temperature fluctuations (-20°C to 30°C) do not significantly affect stability under controlled conditions .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound alongside its structural isomers, and how can they be resolved?

Answer: Co-elution of 2-, 3-, and 4-methylhippuric acid isomers is a key challenge. Chromatographic resolution can be optimized using a C18 reverse-phase column with a gradient elution program (e.g., acetonitrile/water with 0.1% formic acid). Retention time differences (e.g., 2-Methyl Hippuric Acid at 8.2 min vs. 4-Methyl at 9.5 min) and unique MS/MS fragmentation patterns (e.g., m/z 178→134 for 2-Methyl) enable precise isomer differentiation . Method validation should include spiked synthetic urine to confirm specificity and linearity (10–1000 µg/mL range) .

Q. How do dietary confounders like coffee intake affect this compound quantification in exposure studies?

Answer: Coffee-derived compounds (e.g., chlorogenic and quinic acids) metabolize into hippuric acid, potentially skewing results. Researchers must control for dietary benzoate intake by implementing a 48-hour dietary restriction protocol prior to sample collection. Parallel analysis of urinary caffeine metabolites (e.g., 1-methylxanthine) can help identify confounding dietary contributions . For occupational exposure studies, pre- and post-shift urine sampling over consecutive days improves signal-to-noise ratios .

Q. What validation parameters are critical when developing an LC-MS method for this compound in large cohort studies?

Answer: Key parameters include:

- Limit of Detection (LOD): ≤4 µg/mL in synthetic urine .

- Precision and Accuracy: ≤10% relative standard deviation (RSD) for intra-day and inter-day variability .

- Matrix Effects: Assessed via post-column infusion experiments; deuterated internal standards (e.g., -d7) compensate for ion suppression/enhancement .

- Recovery: ≥93% in pooled urine, validated using standard addition methods .

Q. How can researchers address discrepancies between immunoassay and chromatographic results for this compound?

Answer: Immunoassays may cross-react with structurally similar metabolites (e.g., 4-Methyl Hippuric Acid). Confirmatory testing via HPLC or LC-MS is essential to resolve false positives. For example, a study comparing ELISA and LC-MS found a 15% overestimation in immunoassay results due to antibody cross-reactivity . Method comparison studies using Bland-Altman analysis are recommended to establish concordance .

Data Interpretation and Experimental Design

Q. How should researchers interpret urinary this compound levels in populations with variable renal function?

Answer: Normalize concentrations to urinary creatinine to account for dilution effects. For populations with renal impairment, adjust creatinine thresholds (e.g., <0.3 g/L requires sample dilution). Studies suggest a reference range of 30–194 µg/L for non-occupational exposures, but cohort-specific baselines should be established using age- and sex-matched controls .

Q. What experimental designs are optimal for longitudinal studies on this compound metabolism?

Answer: Use a crossover design with washout periods to minimize carryover effects. For example:

- Phase 1: Baseline urine collection (pre-exposure).

- Phase 2: Controlled toluene exposure (8-hour TWA) with post-shift sampling .

- Phase 3: 72-hour washout with dietary controls.

- Phase 4: Repeat exposure to assess intra-individual variability. Statistical models (e.g., mixed-effects regression) should account for time-dependent excretion patterns and inter-subject variability .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.